2-Amino-4-ethylphenol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-4-ethylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5,10H,2,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFVELQFRAPEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 Amino 4 Ethylphenol Hydrochloride
Direct Synthesis Routes for 2-Amino-4-ethylphenol (B1269030) Hydrochloride Salt
The formation of 2-Amino-4-ethylphenol hydrochloride from its free base precursor is typically achieved through a direct acid-base reaction. This process is crucial for improving the compound's stability, solubility, and handling characteristics.
Protonation Reactions and Salt Formation Dynamics
The conversion of 2-amino-4-ethylphenol to its hydrochloride salt is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amino group (–NH₂) acts as a Lewis base, readily accepting a proton (H⁺) from a strong acid like hydrochloric acid (HCl).
The reaction mechanism involves the donation of the electron pair from the nitrogen to the proton of HCl, forming a stable ammonium (B1175870) salt (–NH₃⁺Cl⁻). This transformation is typically carried out in a suitable solvent, such as ethanol (B145695), isopropanol (B130326), or diethyl ether, in which the free base is soluble. Upon addition of hydrochloric acid (either as a gas or a concentrated aqueous/ethanolic solution), the protonated salt precipitates out of the solution due to its lower solubility compared to the free base. A similar process is seen in the synthesis of other amino-phenolic compounds, where the reaction mixture containing the amine is dissolved in aqueous HCl as part of the workup and purification process. chemicalbook.com
Optimization of Reaction Conditions for Hydrochloride Salt Crystallization
The isolation of pure, crystalline this compound requires careful optimization of reaction conditions. Key parameters that influence the yield and quality of the crystals include solvent choice, temperature, concentration, and rate of acid addition.
The choice of solvent is critical; it must dissolve the 2-amino-4-ethylphenol free base but provide lower solubility for the resulting hydrochloride salt to facilitate precipitation. Alcohols like ethanol or isopropanol are commonly used. The temperature of the reaction mixture plays a significant role in controlling the rate of crystallization and the size of the crystals formed. Gradual cooling from a higher temperature can promote the growth of larger, more well-defined crystals. For instance, in related syntheses, purification is often achieved by dissolving the crude product in boiling water and allowing it to cool, sometimes with the addition of an acid like acetic acid to control pH, followed by collection of the resulting crystals. orgsyn.org The concentration of the reactants and the rate at which hydrochloric acid is added also impact the supersaturation of the solution, thereby influencing the nucleation and growth of the crystals.
Synthetic Pathways to 2-Amino-4-ethylphenol Precursor
The synthesis of the 2-amino-4-ethylphenol precursor is the foundational stage of producing the final hydrochloride salt. The most common and industrially viable strategies begin with substituted aromatic compounds that are subsequently modified through various reactions.
Reductive Amination Strategies from Nitroaromatic Precursors
A prevalent pathway to synthesizing 2-amino-4-ethylphenol involves the reduction of a nitroaromatic precursor, specifically 4-ethyl-2-nitrophenol (B1294207). chemsrc.com The nitro group (–NO₂) is readily reduced to an amino group (–NH₂) using a variety of reducing agents. This transformation is a cornerstone of aromatic amine synthesis.
Catalytic hydrogenation is a highly effective method, utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Alternative chemical reduction methods are also widely employed. A mixture of iron (Fe) powder in the presence of an acid, such as acetic acid or ammonium chloride (NH₄Cl), provides a cost-effective and efficient means of reducing the nitro group. mdpi.com Other reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or sodium hydrosulfite (Na₂S₂O₄) can also achieve this transformation. The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule. organic-chemistry.org
| Reducing Agent/System | Typical Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure | High efficiency and clean reaction, but requires specialized hydrogenation equipment. |
| Fe / NH₄Cl | Ethanol/water mixture, reflux | Cost-effective and widely used in industrial applications. mdpi.com |
| SnCl₂ / HCl | Concentrated HCl, often requires heating | Effective but produces tin-based waste products. |
| NaBH₄ / Catalyst | Various catalysts (e.g., NiCl₂, CoCl₂) can be used with sodium borohydride. | Milder conditions may be possible compared to other methods. organic-chemistry.org |
| Lithium aluminium tetrahydride (LiAlH₄) | Anhydrous solvent (e.g., THF), 0°C to room temperature | A powerful reducing agent used in laboratory-scale synthesis. chemicalbook.com |
Functional Group Interconversion Approaches in Phenolic Compounds
Functional group interconversion allows for the synthesis of the target precursor from more readily available starting materials. A key example involves starting with 4-ethylphenol (B45693). chemsrc.com The synthesis of the required 4-ethyl-2-nitrophenol precursor from 4-ethylphenol is achieved through nitration.
In other complex syntheses, multiple interconversions are used. For example, a synthetic route might involve the sulfonation of an aminophenol, followed by nitration, and then acetylation of the amino group before a final reduction step. google.com Another approach could involve the hydrolysis of a halogenated precursor, such as converting a 4-ethyl-2-nitro-chlorobenzene to 4-ethyl-2-nitrophenol using an alkali. google.com These multi-step sequences allow for precise control over the placement and type of functional groups on the aromatic ring.
Selective Functionalization of Aromatic Rings
The selective functionalization of the aromatic ring is crucial to ensure the correct substitution pattern of the final product. When synthesizing the 4-ethyl-2-nitrophenol precursor from 4-ethylphenol, the directing effects of the existing substituents—the hydroxyl (–OH) and ethyl (–CH₂CH₃) groups—are paramount.
Emerging Green Chemistry Approaches in 2-Amino-4-ethylphenol Synthesis
Research into the green synthesis of aminophenols provides a framework for developing more environmentally friendly methods for producing this compound. These methods prioritize the use of non-toxic solvents, reusable catalysts, and milder reaction conditions.
One of the key principles of green chemistry is the use of safer solvents. researchgate.net Water and ethanol are considered green solvents due to their low toxicity and environmental impact. rsc.orgnih.gov Reactions conducted in aqueous media can significantly reduce the reliance on volatile organic compounds (VOCs), which are often hazardous. rsc.org For instance, the synthesis of various organic compounds, including those with amino groups, has been successfully demonstrated in water or water-ethanol mixtures. nih.govscispace.com
Another cornerstone of green synthesis is the application of efficient and recyclable catalysts. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netajgreenchem.com Nanoparticle catalysts, for example, have shown high efficacy in the reduction of nitrophenols to aminophenols. nih.govresearchgate.net These catalysts often exhibit high activity and selectivity under mild conditions. The use of catalysts based on earth-abundant and non-toxic metals is also a key area of research. nih.gov
Microwave-assisted synthesis is another green technique that can be applied. nih.govresearchgate.net Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and potentially higher yields compared to conventional heating methods. researchgate.net This can also contribute to energy savings.
The following table summarizes some green chemistry approaches that are relevant to the synthesis of 2-Amino-4-ethylphenol. While direct research on the green synthesis of this specific compound is not widely published, the methodologies applied to similar compounds, such as other aminophenols, are presented as viable strategies.
Table 1: Emerging Green Chemistry Approaches in Aminophenol Synthesis
| Green Chemistry Approach | Description | Potential Application in 2-Amino-4-ethylphenol Synthesis |
|---|---|---|
| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. researchgate.netnih.gov | The reduction of 4-ethyl-2-nitrophenol could be performed in an aqueous medium or an ethanol-water mixture to minimize the use of volatile organic compounds. scispace.com |
| Reusable Catalysts | Employing heterogeneous or nanocatalysts that can be easily recovered and reused for multiple reaction cycles. researchgate.netajgreenchem.comnih.gov | Catalytic hydrogenation of 4-ethyl-2-nitrophenol using a recyclable catalyst, such as a supported metal nanoparticle catalyst, would reduce waste and improve the economic feasibility of the process. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates and reduce energy consumption. nih.govresearchgate.net | The synthesis could potentially be expedited and made more energy-efficient through the use of microwave technology. |
| Biodegradable Catalysts | The use of catalysts derived from natural and biodegradable sources. ajgreenchem.com | Exploring the use of biodegradable materials as catalyst supports could further enhance the green credentials of the synthesis. |
Detailed research findings on the catalytic reduction of nitrophenols, a key step in the synthesis of aminophenols, highlight the potential of these green approaches. For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model reaction for evaluating the efficiency of new catalysts. nih.govacs.org Studies have shown high conversion rates using various nanocatalysts in aqueous solutions. nih.gov These findings are highly relevant for developing a green synthesis route for 2-Amino-4-ethylphenol.
The subsequent conversion of 2-Amino-4-ethylphenol to its hydrochloride salt is typically a straightforward acid-base reaction, which can be carried out by treatment with hydrochloric acid. chemicalbook.com This step can also be designed to align with green chemistry principles by, for example, using the minimum necessary amount of acid and optimizing the isolation procedure to reduce solvent use.
Table 2: Research Findings on Green Catalytic Reduction of Nitrophenols
| Catalyst | Substrate | Solvent | Key Findings | Reference |
|---|---|---|---|---|
| Copper(II) complexes | 4-Nitrophenol | Not specified | High conversion rates (90-97.5%) and catalyst recyclability. | nih.gov |
| Nanoparticle catalysts | 4-Nitrophenol | Aqueous solution | Efficient electron transfer and catalytic activity in water. | acs.org |
| Eggshell/Fe3O4 nanocomposite | Various aldehydes, malononitrile, and phenols | Not specified | A biodegradable and reusable catalyst for the synthesis of 2-amino-4H-chromenes. | ajgreenchem.com |
| Diammonium hydrogen phosphate | Aromatic aldehydes, malononitrile, and 1-naphthol | Water-Ethanol | An efficient, inexpensive, and recyclable catalyst for the synthesis of 2-amino-4H-chromenes. | scispace.com |
These examples demonstrate a clear trend towards the development of more sustainable synthetic methods in organic chemistry. The principles and specific methodologies described can be readily adapted to establish a green and efficient synthesis of this compound, from the selection of precursors and solvents to the choice of catalyst and reaction conditions.
Chemical Reactivity and Reaction Mechanisms of 2 Amino 4 Ethylphenol Hydrochloride
Fundamental Reaction Pathways Involving Phenolic and Amine Functionalities
The presence of both a hydroxyl and an amino group on the aromatic ring allows for a diverse range of chemical transformations. These groups can react independently or in concert to yield a variety of products.
Oxidative Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group, in conjunction with the amino group, makes the molecule susceptible to oxidation. The most prominent oxidative reaction is the coupling of two molecules of an o-aminophenol derivative to form a phenoxazinone structure. This transformation is of interest as phenoxazinones are chromophores found in certain natural products and dyes.
The oxidation of o-aminophenols can be achieved using various oxidizing agents, including chemical oxidants like potassium ferricyanide (B76249) and catalytic systems involving transition metal complexes or enzymes like tyrosinase and laccase. rsc.orgscielo.org.mxresearchgate.netwikipedia.org The reaction generally proceeds through the formation of a phenoxy radical intermediate. Two of these radicals, or a radical and a neutral molecule, then couple. For 2-amino-4-substituted phenols, this typically results in the formation of a 7-substituted-2-aminophenoxazin-3-one. mdpi.com
A plausible mechanism for the metal-catalyzed aerobic oxidation involves the deprotonation of the phenol (B47542), coordination to the metal center, and subsequent oxidation to a radical species. This radical then undergoes coupling and further oxidation to yield the final phenoxazinone product. researchgate.netrsc.org
Table 1: Examples of Oxidative Coupling of o-Aminophenol Derivatives
| Starting Material | Oxidant/Catalyst | Product | Reference |
|---|---|---|---|
| 2-Aminophenol (B121084) | Ferroxime(II)/O₂ | 2-Amino-3H-phenoxazin-3-one | rsc.org |
| 2-Aminophenol | Hexacyanoferrate(III) | 2-Aminophenoxazin-3-one | scielo.org.mx |
| Substituted 2-Aminophenols | Laccase/O₂ | Substituted 2-Aminophenoxazin-3-ones | mdpi.com |
Reductive Modifications and Derivatization of the Amino Group
The amino group of 2-Amino-4-ethylphenol (B1269030) can undergo several key transformations.
Diazotization and Subsequent Reactions: A primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. wikipedia.orgmiracosta.edu This process is known as diazotization. wikipedia.org The resulting diazonium salt is a versatile intermediate. miracosta.edu
The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a variety of substituents in what are known as Sandmeyer or related reactions. masterorganicchemistry.com For instance, treatment with copper(I) halides (CuCl, CuBr) can introduce halogens, while reaction with water upon heating introduces a hydroxyl group. masterorganicchemistry.com
Reduction of the Diazonium Group: The diazonium group can be reductively removed and replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). masterorganicchemistry.comlibretexts.org This reaction sequence provides a method to remove an amino group from an aromatic ring after it has served its purpose, for example, as a directing group. Aryl diazonium salts can also be reduced to the corresponding arylhydrazines using mild reducing agents like sodium bisulfite or stannous chloride. libretexts.orgnptel.ac.in
Acylation: The amino group is more nucleophilic than the hydroxyl group under neutral conditions and can be selectively acylated. researchgate.net For example, reaction with acetic anhydride (B1165640) leads to the formation of an amide. This reaction is commonly used to protect the amino group or to synthesize derivatives like N-acetyl-p-aminophenol (paracetamol) from p-aminophenol. wpmucdn.com Protecting the amino group as an amide also moderates its activating effect and increases steric hindrance, which can be useful in controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The benzene (B151609) ring of 2-Amino-4-ethylphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: hydroxyl (-OH), amino (-NH₂), and ethyl (-CH₂CH₃). wikipedia.org Both the hydroxyl and amino groups are powerful activating groups and are ortho, para-directors. byjus.com The ethyl group is a weaker activating group, also directing ortho and para.
In the hydrochloride salt form, the amino group is protonated to form the ammonium (B1175870) group (-NH₃⁺). This group is strongly deactivating and a meta-director. Therefore, the outcome of EAS reactions is highly dependent on the reaction conditions, particularly the pH.
Under strongly acidic conditions, where the amino group is protonated, the powerful ortho, para-directing influence of the hydroxyl group will dominate. The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group. The positions are C6 (ortho) and C4 (para). Since the C4 position is already occupied by the ethyl group, substitution is expected primarily at the C6 position. The C2 position is occupied by the -NH₃⁺ group.
Sulfonation: Sulfonation of o-aminophenol with fuming sulfuric acid typically results in the introduction of a sulfonic acid group (-SO₃H) at the position para to the hydroxyl group, yielding 2-amino-4-sulfophenol. guidechem.comchemicalbook.com
Nitration: Nitration of phenols is highly sensitive to reaction conditions. With dilute nitric acid, a mixture of ortho- and para-nitrophenols is typically formed. byjus.com For 2-amino-4-ethylphenol under acidic conditions, nitration would be expected to occur at the C6 position, directed by the hydroxyl group. Patents describe the nitration of 4-sulfo-6-aminophenol to yield 2-nitro-4-sulfo-6-aminophenol. google.com
Halogenation: Phenols are readily halogenated even without a Lewis acid catalyst. byjus.com For 2-Amino-4-ethylphenol, halogenation would be directed by the hydroxyl group to the C6 position.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on rings containing a free amino group (-NH₂) because the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.orgmasterorganicchemistry.com If the amino group is protected, for example as an amide, the acylation can proceed, with the acyl group typically adding para to the activating group due to sterics. libretexts.org
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 2-Amino-4-ethylphenol
| Reaction | Electrophile | Dominant Directing Group (under acidic conditions) | Predicted Position of Substitution |
|---|---|---|---|
| Sulfonation | SO₃ | -OH | C6 |
| Nitration | NO₂⁺ | -OH | C6 |
| Halogenation | Br⁺, Cl⁺ | -OH | C6 |
Nucleophilic Substitution Reactions and Their Regioselectivity
Nucleophilic substitution can occur in two main ways with 2-Amino-4-ethylphenol hydrochloride: reactions where the functional groups act as nucleophiles, and, less commonly, nucleophilic substitution on the aromatic ring itself.
O-Alkylation and N-Alkylation: Both the phenolic hydroxyl group and the amino group possess lone pairs of electrons and can act as nucleophiles. The relative nucleophilicity can be controlled by the reaction conditions. researchgate.net
In basic media (e.g., in the presence of NaH), the hydroxyl group is deprotonated to form a phenoxide ion, which is a strong nucleophile. This favors O-alkylation when reacted with an alkyl halide.
Under neutral or slightly acidic conditions, the amino group is generally more nucleophilic than the hydroxyl group. Selective N-alkylation can be achieved, though mixtures of O- and N-alkylated products are common. umich.edu To achieve selectivity, protection strategies are often employed. For example, the amino group can be temporarily converted to an imine, followed by alkylation of the hydroxyl group and subsequent hydrolysis to restore the amine. umich.eduresearchgate.net
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic substitution directly on the aromatic ring is generally difficult as it requires the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to a good leaving group (like a halide). The unsubstituted ring of 2-Amino-4-ethylphenol is electron-rich and thus not susceptible to SₙAr. However, if the ring were to be modified, for instance by nitration, then a nucleophilic substitution could become possible.
Mechanistic Investigations of this compound Reactions
Kinetic and Thermodynamic Studies of Reaction Progress
Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. However, studies on closely related compounds like 2-aminophenol and general principles of physical organic chemistry provide significant insight.
Kinetics of Oxidation: The oxidation of 2-aminophenol has been studied kinetically. The reaction initiated by hexacyanoferrate(III) was found to be first order with respect to both the aminophenol and the oxidant. scielo.org.mx A study on the ferroxime(II)-catalyzed oxidation of 2-aminophenol by dioxygen determined that the rate-determining step is the abstraction of a hydrogen atom from the phenolic hydroxyl group by a superoxo-iron complex. rsc.org This was supported by a primary deuterium (B1214612) kinetic isotope effect of 2.63. The reaction rate is also influenced by factors such as pH and ionic strength. scielo.org.mx
Table 3: Kinetic Data for the Oxidation of 2-Aminophenol at 298 K
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Rate Constant (k_obs) | 11.7 x 10⁻⁵ min⁻¹ | pH = 9, [HCF(III)] = 1x10⁻⁴ M, [2-AP] = 1x10⁻³ M | scielo.org.mx |
| Activation Energy (Ea) | 8.24 kcal/mol | pH = 9 | scielo.org.mx |
| Enthalpy of Activation (ΔH‡) | 7.63 kcal/mol | pH = 9 | scielo.org.mx |
| Entropy of Activation (ΔS‡) | -31.5 e.u. | pH = 9 | scielo.org.mx |
Thermodynamics and Kinetics in Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the distinction between kinetic and thermodynamic control can be important.
Kinetic control favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy barrier. This often corresponds to attack at the most nucleophilic position.
Thermodynamic control favors the most stable product. This can be influenced by factors like steric hindrance and resonance stabilization in the final product.
For a polysubstituted benzene ring like 2-Amino-4-ethylphenol, the initial attack of the electrophile will be governed by the combined directing effects of the substituents. The stability of the intermediate carbocation (the sigma complex or arenium ion) is crucial. The electron-donating -OH, -NH₂ (in neutral form), and -C₂H₅ groups all help to stabilize the positive charge in the arenium ion, lowering the activation energy for substitution at the ortho and para positions. Under acidic conditions, the powerful activating effect of the hydroxyl group makes the pathway to substitution at C6 kinetically favored. In many EAS reactions on highly activated phenols, the reaction is irreversible, and the observed product is the kinetically controlled one.
The thermodynamics of the ionization of substituted phenols have been studied, showing how substituents affect the pKa of the hydroxyl group, which in turn influences its nucleophilicity and reactivity in base-catalyzed reactions. rsc.org
Elucidation of Reaction Intermediates and Transition States
Understanding the reactivity of this compound requires an analysis of the transient species that form during a chemical transformation. Reaction intermediates are fleeting molecular entities that exist between the reactant and product stages, while transition states represent the highest energy point along a reaction coordinate for a specific step. youtube.comyoutube.com Although direct observation of these species for this compound is not extensively documented, their nature can be inferred from studies of similar aminophenol compounds, particularly in oxidation and polymerization reactions.
In oxidative reactions, which are common for aminophenols, the initial step likely involves the formation of a radical cation or a phenoxyl radical as a key intermediate. For instance, in the copper-catalyzed aerobic oxidation of 2-aminophenol, an intramolecular charge distribution within a complex-substrate adduct leads to the generation of a "Cu(I)–(substrate radical)" species. iitkgp.ac.in This radical intermediate is highly reactive and crucial for the subsequent steps, such as dimerization or cyclization, leading to the final product.
Similarly, in oxidative polymerization of aminophenols, the reaction proceeds through the formation of radical cations. These intermediates can then couple in various ways (head-to-tail, head-to-head) to form dimers, trimers, and ultimately the polymer chain. The structure of the resulting polymer, whether a ladder-like or open-chain form, is determined by the nature of these coupling reactions. mdpi.com For 2-Amino-4-ethylphenol, the presence of the ethyl group at the 4-position would influence the regioselectivity of this coupling.
Transition states in these reactions are hypothetical structures representing the peak energy barrier for a reaction step. youtube.com They are characterized by partial bonds and developing charges. For example, during the initial oxidation of the phenol group, the transition state would involve a partially broken O-H bond and a partially formed bond to the oxidant, with electron density shifting away from the aromatic ring. Drawing these speculative structures helps in understanding the reaction's feasibility and the factors that might influence its rate. youtube.com
Influence of Solvent and Catalyst Systems on Reaction Outcomes
The environment in which a reaction occurs plays a critical role in determining its pathway and final products. For this compound, both the solvent and the presence of a catalyst are significant factors.
Solvent Systems: The choice of solvent can affect reactant solubility, stabilize intermediates or transition states, and in some cases, participate directly in the reaction. In chemical oxidative polymerization of aminophenols, the polymerization medium can be aqueous, organic, or a mixture of the two. mdpi.com The polarity and protic nature of the solvent can influence the conformation of the growing polymer chain and the rate of reaction. For instance, the hydrochloride salt form of 2-Amino-4-ethylphenol would be more soluble in polar, protic solvents like water or ethanol (B145695), facilitating reactions in these media.
Catalyst Systems: Catalysts are instrumental in enhancing reaction rates and directing the selectivity towards a desired product. A prominent example is the use of metal complexes in the oxidation of aminophenols. Studies on the oxidation of 2-aminophenol (H2AP) to 2-aminophenoxazine-3-one (APX) have shown that mononuclear copper(II) complexes are effective catalysts. iitkgp.ac.in The catalytic efficiency was found to depend on the specific structure of the ligand coordinated to the copper center. This structure-function relationship highlights how the catalyst's design can be tuned to optimize a reaction. The proposed mechanism involves the formation of a catalyst-substrate adduct that facilitates the generation of a substrate radical and subsequent dioxygen activation. iitkgp.ac.in
For polymerization reactions, various initiators or oxidants act as catalysts. Common oxidants include ammonium persulfate (APS), iron chloride, and hydrogen peroxide. mdpi.com The choice of oxidant can impact the polymerization kinetics and the properties of the resulting polymer. For example, the polymerization of o-aminophenol and m-aminophenol using a dielectric barrier discharge (DBD) plasma was found to follow first-order kinetics. mdpi.comresearchgate.net
Below is an interactive data table summarizing the influence of different catalytic systems on aminophenol reactions based on available research.
| Reaction Type | Substrate | Catalyst/Oxidant | Solvent/Medium | Key Finding | Reference |
| Aerobic Oxidation | 2-Aminophenol (H2AP) | Mononuclear Copper(II) Complexes | Methanol-Water Buffer | Catalytic efficiency depends on the ligand structure of the copper complex. | iitkgp.ac.in |
| Chemical Polymerization | Aminophenols | Ammonium Persulfate (APS), Iron Chloride | Aqueous or Organic | The choice of oxidant and medium is crucial for synthesizing polyaminophenols. | mdpi.com |
| Plasma Polymerization | o-Aminophenol | Dielectric Barrier Discharge (DBD) Plasma | Solid-State (no solvent) | Follows first-order kinetics; produces a conductive polymer film. | mdpi.comresearchgate.net |
| Plasma Polymerization | m-Aminophenol | Dielectric Barrier Discharge (DBD) Plasma | Solid-State (no solvent) | Follows first-order kinetics, with a slightly larger rate constant than o-aminophenol. | mdpi.comresearchgate.net |
Role of the Hydrochloride Moiety in Reaction Efficacy and Stability
Stability: The conversion of the amino group into an ammonium chloride salt can enhance the compound's stability, particularly against oxidative degradation. The protonated amino group is less susceptible to oxidation compared to the free amine. A report from the Scientific Committee on Consumer Safety on the related compound 2-amino-5-ethylphenol (B70056) hydrochloride noted that its solutions in water were stable for 7 days at room temperature, demonstrating the stability of the salt form in an aqueous environment. europa.eu This stability is crucial for consistent results in chemical reactions and for the shelf-life of formulations containing the compound.
Reaction Efficacy: The hydrochloride salt form significantly impacts the compound's solubility. The ionic nature of the ammonium chloride group drastically increases its solubility in polar solvents like water, compared to the free base form. This is a critical factor for reactions conducted in aqueous media, such as certain oxidative dyeing processes or polymerizations. By ensuring the reactant is fully dissolved, the reaction can proceed homogeneously, leading to more uniform product formation and potentially faster reaction rates.
Furthermore, the protonation of the amino group deactivates it as a nucleophile and as an activating group for electrophilic aromatic substitution. This can alter the regioselectivity of certain reactions. For example, in a reaction involving an electrophile, the attack might be directed differently in the hydrochloride salt compared to the free base, where the powerful ortho-, para-directing amino group is active. The acidic nature of the hydrochloride salt itself can also influence acid-catalyzed reactions, where it can act as a proton source, affecting the reaction kinetics.
Derivatization Strategies and Advanced Synthetic Applications
Synthesis of Complex Organic Molecules Incorporating the 2-Amino-4-ethylphenol (B1269030) Core
The reactivity of the amino and hydroxyl functionalities on the 2-Amino-4-ethylphenol scaffold enables its use in the construction of a variety of complex organic molecules. These transformations are pivotal for developing new compounds with tailored chemical and physical properties.
Formation of Schiff Base Ligands and Their Coordination Chemistry
Schiff bases, or imines, are a class of compounds synthesized through the condensation of a primary amine with an aldehyde or a ketone. The amino group of 2-Amino-4-ethylphenol can readily participate in this reaction to form Schiff base ligands. These ligands, which contain both nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions. ias.ac.ingoogle.com The general synthesis involves refluxing equimolar amounts of 2-Amino-4-ethylphenol hydrochloride with a suitable aldehyde or ketone in a solvent such as ethanol (B145695). researchgate.net
The resulting Schiff base ligands can coordinate with transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) to form stable metal complexes. ias.ac.inbohrium.com The coordination typically involves the azomethine nitrogen and the phenolic oxygen, leading to the formation of bidentate or polydentate ligands. The coordination chemistry of these complexes is of significant interest due to their potential applications in catalysis, materials science, and as models for biological systems.
Table 1: Representative Synthesis of Schiff Base Metal Complexes
| Amine Precursor | Aldehyde/Ketone | Metal Salt | Resulting Complex Type |
| 2-Amino-4-ethylphenol | Salicylaldehyde | MnCl₂·4H₂O | [Mn(L)₂(H₂O)₂] |
| 2-Amino-4-ethylphenol | 2-Hydroxy-1-naphthaldehyde | CoCl₂·6H₂O | [Co(L)₂(H₂O)₂] |
| 2-Amino-4-ethylphenol | Acetophenone | Ni(CH₃COO)₂·4H₂O | [Ni(L)₂(H₂O)₂] |
| 2-Amino-4-ethylphenol | Benzophenone | Cu(CH₃COO)₂·H₂O | [Cu(L)₂(H₂O)₂] |
Note: 'L' represents the Schiff base ligand derived from 2-Amino-4-ethylphenol and the respective aldehyde/ketone. The exact stoichiometry and coordination geometry may vary.
Preparation of Amino-Phosphonate Derivatives
Amino-phosphonate derivatives are phosphorus analogs of amino acids and are known for a wide range of biological activities. The Kabachnik-Fields reaction is a prominent method for the synthesis of α-aminophosphonates. researchgate.netebin.pub This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602).
In a typical synthesis, this compound can act as the amine component. The reaction proceeds through the in-situ formation of a Schiff base between the aminophenol and the carbonyl compound, which is then followed by the nucleophilic addition of the dialkyl phosphite to the imine double bond. google.com The reaction can be carried out under catalyst-free conditions or in the presence of a catalyst, and microwave irradiation has been shown to accelerate the process. ebin.pub
Construction of Heterocyclic Systems (e.g., Thiophenes, Triazoles, Benzimidazoles)
The 2-Amino-4-ethylphenol core can be incorporated into various heterocyclic systems, which are of great interest in medicinal chemistry and materials science.
Thiophenes: The Gewald reaction is a well-established multi-component reaction for the synthesis of 2-aminothiophenes. While not a direct reaction of 2-Amino-4-ethylphenol itself, derivatives of this compound could potentially be used to construct more complex thiophene-containing molecules. The reaction typically involves the condensation of a ketone or aldehyde with a compound containing an activated methylene (B1212753) group and elemental sulfur in the presence of a base.
Triazoles: 1,2,4-Triazoles are another important class of heterocyclic compounds that can be synthesized from amine precursors. One common method involves the reaction of an amine with a source of a one-carbon unit and hydrazine (B178648). For instance, a derivative of 2-Amino-4-ethylphenol could be converted into a carbothioamide, which can then be cyclized with hydrazine hydrate (B1144303) to form a triazole ring.
Benzimidazoles: Benzimidazoles can be synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. A synthetic strategy could involve the modification of 2-Amino-4-ethylphenol to introduce a second amino group ortho to the existing one, followed by cyclization with a suitable carboxylic acid to form a benzimidazole (B57391) ring system. The reaction is often catalyzed by a strong acid like hydrochloric acid or sulfuric acid.
Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants. The use of 2-Amino-4-ethylphenol as one of the components in an MCR could lead to a diverse library of novel compounds. For example, in a Ugi-type reaction, an amine, a ketone, an isocyanide, and a carboxylic acid can react to form a bis-amide. The amino and phenolic groups of 2-Amino-4-ethylphenol offer multiple reactive sites that could be exploited in the design of novel MCRs.
Polymer Chemistry and Advanced Materials Science Applications
The bifunctional nature of 2-Amino-4-ethylphenol makes it a suitable candidate for use as a monomer in the synthesis of various polymers, contributing to the development of advanced materials with desirable properties.
Application as Monomers in Polymerization Processes
Aminophenol derivatives are valuable monomers in the production of high-performance polymers such as polyamides, polyimides, and polybenzoxazoles. 2-Amino-4-ethylphenol, with its reactive amino and hydroxyl groups, can participate in polycondensation reactions.
Patents have disclosed the use of 2-amino-4-ethylphenol as a monomer component in the synthesis of photosensitive resin compositions. researchgate.net These compositions are often based on polyimides or their precursors, which are known for their excellent thermal stability and mechanical properties. In these applications, the aminophenol can act as a co-monomer to tailor the properties of the final polymer, such as its solubility in organic solvents and its photosensitivity.
The general approach for synthesizing polymers from aminophenol derivatives involves a polycondensation reaction with diacid chlorides or tetracarboxylic acid dianhydrides. For instance, the reaction of a bis(o-aminophenol) with a dicarboxylic acid chloride leads to the formation of a poly(o-hydroxyamide), which can then be thermally cyclized to a polybenzoxazole. The presence of the ethyl group in 2-Amino-4-ethylphenol can enhance the solubility and processability of the resulting polymers.
Table 2: Potential Polymerization Reactions Involving 2-Amino-4-ethylphenol
| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |
| 2-Amino-4-ethylphenol | Terephthaloyl chloride | Polyamide | High thermal stability, good mechanical strength |
| 2-Amino-4-ethylphenol | Pyromellitic dianhydride | Polyimide (precursor) | Excellent thermal and chemical resistance |
| Dimerized 2-Amino-4-ethylphenol (as a bis-aminophenol) | Isophthaloyl dichloride | Poly(o-hydroxyamide) | Precursor to polybenzoxazole, high thermal stability |
Synthesis of Functional Polymeric Structures (e.g., Poly(aminophenols))
The synthesis of functional polymers from aminophenol derivatives like this compound has garnered significant attention due to the resulting polymers' unique electronic and chemical properties. derpharmachemica.com Poly(aminophenols) are a class of conducting polymers that can be synthesized through either chemical or electrochemical oxidative polymerization of aminophenol monomers. mdpi.comelectrochemsci.org
The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring of this compound allows for complex polymerization pathways. derpharmachemica.com These groups can be oxidized, leading to the formation of polymeric chains with structures that can resemble those of polyaniline and other substituted anilines. derpharmachemica.comderpharmachemica.com The ethyl group at the 4-position influences the solubility and processing characteristics of the resulting polymer.
Methods of Polymerization:
Chemical Oxidative Polymerization: This method typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic or basic medium to initiate the polymerization of the aminophenol monomer. electrochemsci.orgnih.gov
Electrochemical Polymerization: In this technique, a film of poly(aminophenol) can be deposited on an electrode surface by applying an electrical potential to a solution containing the monomer. electrochemsci.orgethernet.edu.et This method allows for precise control over the thickness and properties of the resulting polymer film. ethernet.edu.et For instance, electropolymerization of o-aminophenol in an acidic medium produces an electroactive polymer. ethernet.edu.et
The resulting poly(2-amino-4-ethylphenol) would be expected to exhibit properties such as electrical conductivity and redox activity, making it a candidate for applications in sensors, biosensors, and energy storage devices. mdpi.comelectrochemsci.org
Development of Polymer Composites and Hybrid Materials
The functional groups inherent in poly(aminophenols) derived from this compound make them excellent candidates for the development of advanced polymer composites and hybrid materials. The amino and hydroxyl groups can participate in interactions with other materials, leading to composites with synergistic properties. nih.gov
For example, poly(m-aminophenol) has been investigated as a conductive supercapacitor binder, replacing conventional non-conductive binders. nih.gov Its solubility in organic solvents and good film-forming properties are advantageous. nih.gov Furthermore, the chemical functionalities of the polymer can contribute to the pseudocapacitive performance of the electrode. nih.gov
Examples of Composite Materials:
Graphene-based Composites: Poly(aminophenols) can be combined with graphene to create composite materials with enhanced electrical conductivity and a large surface area, which are desirable for applications in supercapacitors and other energy storage devices. nih.gov
Metal Oxide Hybrids: The polymer can be integrated with metal oxides to form hybrid materials. These materials can leverage the pseudocapacitive properties of both the conducting polymer and the metal oxide to achieve high-performance electrodes. nih.gov
The development of these composites allows for the creation of materials with tailored functionalities for specific applications, such as flexible electronics and advanced energy systems.
Precursor Roles in Specialized Chemical Industries
This compound serves as a crucial precursor in several specialized chemical industries due to its unique molecular structure. The strategic placement of the amino, hydroxyl, and ethyl groups on the benzene (B151609) ring allows for its use as a building block in the synthesis of a variety of complex organic molecules.
Building Blocks for Dyes and Pigments Research
Aminophenols are well-established intermediates in the manufacturing of a wide array of dyes and pigments. damiva.comresearchgate.net Their chemical structure enables them to function as primary intermediates in the synthesis of various colorants, including those used for hair, leather, and textiles. damiva.comchemcess.comkajay-remedies.com
The synthesis of dyes using aminophenol derivatives typically involves two key reaction steps:
Diazotization: The primary aromatic amine group of this compound can be converted into a diazonium salt by reacting it with nitrous acid. kajay-remedies.com
Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is typically another aromatic compound, to form an azo compound. damiva.comkajay-remedies.com Azo compounds are characterized by the -N=N- functional group and are known for their vibrant colors. kajay-remedies.com
The specific shade and properties of the resulting dye can be fine-tuned by the choice of the aminophenol derivative and the coupling component. The ethyl group in this compound can also influence the final properties of the dye, such as its solubility and fastness.
Synthesis of Agrochemical Intermediates
Spectroscopic and Analytical Characterization Methodologies
Chromatographic and Separation Science Applications
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 2-Amino-4-ethylphenol (B1269030) hydrochloride, particularly in complex mixtures or pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture. For polar, ionizable compounds like 2-Amino-4-ethylphenol hydrochloride, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov
A typical RP-HPLC method would involve a stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. nih.gov The mobile phase is usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The buffer (e.g., phosphate, formate, or acetate) is used to control the pH and ensure the consistent ionization state of the aminophenol, which is crucial for reproducible retention times. sielc.com Detection is commonly achieved using a UV detector, as the phenolic ring is a strong chromophore, with a maximum absorbance typically around 275-285 nm. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it a powerful tool for high-throughput analysis. The principles of separation remain the same as in HPLC, but the instrumentation is optimized for higher performance.
Table 4: Typical HPLC/UPLC Conditions for the Analysis of Aminophenols
| Parameter | Typical Condition | Purpose |
| Technique | Reversed-Phase (RP) | Separation based on hydrophobicity. |
| Stationary Phase | C18 or Mixed-Mode | Provides a non-polar surface for interaction. |
| Mobile Phase | Acetonitrile / Buffered Water | Elutes the compound from the column. |
| Buffer | Phosphate, Formate, or Acetate | Controls pH and analyte ionization state. |
| Detection | UV-Vis (275-285 nm) | Quantifies the analyte based on light absorption. sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min (HPLC) | Controls the speed of the separation. |
| Column Particles | 3-5 µm (HPLC), <2 µm (UPLC) | Smaller particles in UPLC lead to higher efficiency. |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively low volatility of this compound, its analysis by GC often necessitates a derivatization step to convert it into a more volatile and thermally stable analogue. This process typically involves reacting the amino and hydroxyl groups with a suitable derivatizing agent.
Common derivatization reagents for aminophenols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like acetic anhydride (B1165640). The resulting trimethylsilyl (B98337) or acetyl derivatives exhibit increased volatility, allowing for their successful separation and detection by GC.
The choice of chromatographic column is critical for achieving optimal separation. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often employed. The separation is based on the differential partitioning of the derivatized analyte between the carrier gas (mobile phase) and the stationary phase.
Detection is typically accomplished using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for unequivocal identification of the analyte.
Table 1: Illustrative GC Parameters for Analysis of Derivatized 2-Amino-4-ethylphenol
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, 1 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
This table represents typical starting parameters and may require optimization for specific applications.
Chiral HPLC for Enantiomeric Purity Assessment (if applicable to chiral derivatives)
While 2-Amino-4-ethylphenol itself is not chiral, derivatization reactions or its incorporation into larger chiral molecules can introduce a stereocenter. In such cases, determining the enantiomeric purity is crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for separating enantiomers. Chiral stationary phases are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support), Pirkle-type phases, and protein-based phases. The choice of CSP and the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) are critical for achieving enantiomeric separation.
Detection is usually performed with a UV detector, as the aromatic ring of the 2-Amino-4-ethylphenol moiety provides strong chromophoric activity.
Table 2: Example Chiral HPLC Method for a Hypothetical Chiral Derivative
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This table provides an illustrative example. The specific conditions would need to be developed and validated for the particular chiral derivative being analyzed.
Electrochemical Characterization of Redox Behavior
Electrochemical methods are instrumental in probing the redox properties of this compound, providing insights into its electron transfer kinetics and its interactions with electrode surfaces.
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the oxidation and reduction processes of a substance. For 2-Amino-4-ethylphenol, CV can reveal the potentials at which the phenolic hydroxyl group and the amino group undergo oxidation.
In a typical CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back again. The resulting current is plotted against the applied potential, generating a cyclic voltammogram. The presence of peaks in the voltammogram indicates redox events.
The oxidation of the phenolic group in 2-Amino-4-ethylphenol is expected to occur at a specific potential, leading to the formation of a phenoxy radical. The amino group can also be oxidized, though typically at a different potential. The exact peak potentials are influenced by factors such as the pH of the solution, the scan rate, and the electrode material (e.g., glassy carbon, platinum, or gold).
Analysis of the cyclic voltammogram can provide information on the reversibility of the redox processes and the stability of the generated intermediates.
Table 3: Representative Data from a Cyclic Voltammetry Study
| Parameter | Observation |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Scan Rate | 100 mV/s |
| Anodic Peak Potential (Epa) | ~ +0.6 V (vs. Ag/AgCl) for phenol (B47542) oxidation |
| Cathodic Peak Potential (Epc) | May be absent or broad, indicating an irreversible or quasi-reversible process |
The potential values are approximate and can vary significantly based on experimental conditions.
Electrochemical Impedance Spectroscopy (EIS) for Surface Interaction Studies
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of electrode-electrolyte interfaces and the processes that occur at these interfaces. When this compound is present in the electrolyte, EIS can be used to study its adsorption onto the electrode surface and its effect on the charge transfer resistance.
In an EIS experiment, a small amplitude AC potential is applied to the electrode over a wide range of frequencies. The resulting current response is measured, and the impedance of the system is calculated. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or a Bode plot (impedance magnitude and phase angle vs. frequency).
The shape of the Nyquist plot can provide valuable information. A semicircle at high frequencies is typically associated with the charge transfer resistance (Rct) at the electrode surface. Changes in the Rct upon the addition of this compound can indicate its influence on the rate of electron transfer reactions. The double-layer capacitance (Cdl) of the interface can also be determined, which can be affected by the adsorption of molecules onto the electrode surface.
Table 4: Interpreting EIS Data for Surface Interactions
| EIS Parameter | Interpretation in the Context of 2-Amino-4-ethylphenol |
| Solution Resistance (Rs) | Resistance of the bulk electrolyte solution. |
| Charge Transfer Resistance (Rct) | An increase in Rct may suggest that adsorbed 2-Amino-4-ethylphenol molecules are inhibiting a redox reaction at the electrode surface. |
| Double-Layer Capacitance (Cdl) | A decrease in Cdl can indicate the displacement of solvent molecules at the electrode surface by the adsorption of 2-Amino-4-ethylphenol. |
| Warburg Impedance (Zw) | At low frequencies, this indicates diffusion-controlled processes. |
This table outlines general interpretations; detailed analysis requires fitting the data to an appropriate equivalent circuit model.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are founded on the principles of quantum mechanics to determine the electronic structure and properties of molecules. These calculations provide a static, time-independent view of the molecule, offering profound insights into its intrinsic characteristics.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest total energy of the molecule. This lowest-energy structure is known as the ground state geometry. mdpi.com
For aromatic compounds similar to 2-Amino-4-ethylphenol (B1269030), DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to iteratively adjust atomic positions to minimize the molecule's total energy. mdpi.com This process results in a stable, optimized molecular structure. By calculating the energy for various conformations (different spatial arrangements, for example, due to the rotation of the hydroxyl or amino groups), a potential energy surface can be mapped. This "energy landscape" is crucial for identifying the most stable conformations and the energy barriers between them. For substituted phenols like vanillin, calculations have shown that conformations stabilized by intramolecular hydrogen bonds are significantly lower in energy. ncsu.edu
Table 1: Example of DFT-Calculated Geometric Parameters for a Substituted Phenol (B47542) Ring (Illustrative)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-O Bond Length | The distance between the carbon and oxygen atoms of the hydroxyl group. | ~1.36 Å |
| C-N Bond Length | The distance between the carbon and nitrogen atoms of the amino group. | ~1.40 Å |
| O-H Bond Length | The distance between the oxygen and hydrogen atoms of the hydroxyl group. | ~0.97 Å |
Note: This table is illustrative, based on typical values for phenol derivatives. Specific values for 2-Amino-4-ethylphenol hydrochloride would require a dedicated DFT study.
DFT calculations are also a powerful tool for predicting various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Theoretical spectra for related molecules, such as ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, have been successfully calculated using DFT methods and compared with experimental data. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netrsc.org This information helps in understanding the photophysical properties of the compound.
In the study of reaction mechanisms, DFT is used to model the energy profile of a chemical reaction. This involves locating the structures and energies of reactants, products, and, crucially, the transition states that connect them. By determining the activation energy (the energy difference between reactants and the transition state), the feasibility and kinetics of a proposed reaction pathway can be evaluated. mdpi.com
The distribution of electrons within a molecule is fundamental to its chemical reactivity. DFT calculations provide a detailed map of the electron density, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy (closer to zero) indicates a better electron-donating ability.
LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron-accepting ability.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. These parameters are frequently calculated in studies of corrosion inhibitors and other reactive molecules to predict their behavior. mdpi.com
Table 2: Quantum Chemical Parameters Calculated for a Benzoxazole Derivative (Corrosion Inhibitor) using DFT
| Parameter | Symbol | Definition | Calculated Value (eV) |
|---|---|---|---|
| Energy of HOMO | EHOMO | Energy of the highest occupied molecular orbital | -6.21 |
| Energy of LUMO | ELUMO | Energy of the lowest unoccupied molecular orbital | -1.89 |
| Energy Gap | ΔE | ELUMO – EHOMO | 4.32 |
| Electronegativity | χ | - (EHOMO + ELUMO) / 2 | 4.05 |
Source: Adapted from data presented in a study on benzoxazole-2-thione. mdpi.com These values illustrate the type of data generated for molecules with similar functional groups.
Molecular Modeling and Simulation Approaches
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques, particularly molecular dynamics, offer a view of the dynamic behavior of molecules over time.
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. mdpi.com It is essentially a "computational microscope" that allows researchers to observe how molecules behave in a simulated physiological or chemical environment. The system's trajectory (the positions and velocities of all atoms over time) is generated by solving Newton's equations of motion.
For a molecule like this compound, MD simulations can be used to:
Explore Conformational Space: Analyze the different shapes (conformations) the molecule can adopt by rotating its flexible bonds and determine the relative stability and population of these conformations.
Study Solvation: Simulate the molecule in a solvent (e.g., water) to understand how solvent molecules arrange around it and form hydrogen bonds with the amino and hydroxyl groups.
Analyze Intermolecular Interactions: Model the interaction of the molecule with other entities, such as biological macromolecules (like enzymes or receptors) or material surfaces. nih.gov MD simulations are widely used in drug discovery to study how a ligand binds to its protein target, confirming the stability of binding poses and identifying key interactions like hydrogen bonds or π-π stacking. nih.gov
The functional groups of 2-Amino-4-ethylphenol—the hydroxyl (-OH) and amino (-NH2) groups, along with the π-electrons of the benzene (B151609) ring—make its derivatives potential candidates for applications such as corrosion inhibition. These molecules can adsorb onto a metal surface, forming a protective layer that prevents corrosive agents from reaching the metal.
Computational studies, combining both DFT and MD, are invaluable for understanding these adsorption mechanisms.
DFT calculations can determine the most likely sites of interaction on the molecule. For instance, the oxygen and nitrogen atoms are expected to be primary sites for donating electrons to vacant orbitals of the metal. The HOMO and LUMO energies can predict the tendency of the molecule to donate or accept electrons from the metal surface. mdpi.com
MD simulations can then model the dynamic process of the inhibitor molecule approaching and adsorbing onto the metal surface (e.g., an iron or copper surface in an acidic medium). These simulations provide visual and quantitative data on the orientation of the adsorbed molecule (e.g., whether it lies flat or stands upright on the surface) and the strength of the interaction, helping to elucidate the protective mechanism at a molecular level. mdpi.com
Degradation Pathways and Environmental Fate Studies
Chemical and Biological Degradation Mechanisms of Aminophenolic Compounds
The structure of 2-Amino-4-ethylphenol (B1269030) hydrochloride, featuring a phenol (B47542) ring, an amino group, and an ethyl substituent, makes it susceptible to various degradation mechanisms. These include oxidative processes that target the aromatic ring and microbial actions that can transform the molecule.
The phenol ring is a primary site for oxidative attack, which can proceed through several mechanisms. The oxidation of aminophenols can result in the formation of benzoquinone imines, which are often highly reactive intermediates. For instance, the oxidation of p-aminophenol can lead to the formation of complex di-imine products through the coupling of multiple parent molecules rsc.org.
Another significant pathway is hydroxylation, where hydroxyl radicals attack the aromatic ring. This can lead to the formation of hydroquinone (B1673460) and other hydroxylated derivatives rsc.org. In the presence of strong oxidizers like hydrogen peroxide, catalyzed by enzymes or metal ions, aminophenols can be degraded into intermediates such as benzoquinone and ammonia (B1221849), which are then further broken down into simpler organic acids like maleic, fumaric, and oxalic acid, and ultimately mineralized to carbon dioxide and water researchgate.net.
The aerobic oxidation of 2-aminophenol (B121084), for example, can be catalyzed by copper complexes, mimicking the function of phenoxazinone synthase enzymes. This process leads to the formation of 2-aminophenoxazine-3-one (APX), indicating a pathway involving oxidative coupling nih.govrsc.org. These oxidative processes are fundamental to the abiotic degradation of aminophenolic compounds in the environment.
Microorganisms play a critical role in the environmental degradation of organic pollutants, including aminophenolic compounds. Various bacterial strains have been identified that can utilize these compounds as a source of carbon and energy nih.govresearchgate.net.
A common biotransformation pathway is initiated by the reduction of any nitro groups (if present in precursor compounds) to amino groups, followed by enzymatic modification. For instance, Pseudomonas putida has been shown to biotransform aminophenol, producing metabolites such as ammonia and N-acetylated aminophenols. This acetylation is considered a detoxification mechanism employed by the bacteria nih.govdntb.gov.ua.
The degradation of chloroaminophenols has been studied in bacteria like Burkholderia sp., which initiates the process through the action of a deaminase, releasing an ammonium (B1175870) ion and forming a chlorocatechol intermediate nih.gov. Metagenomic analysis of microbial communities involved in degrading p-aminophenol has revealed the importance of enzymes such as phenol monooxygenase (ppo), aminohydrolase (amie), and cytochrome P450 (CYP), which are involved in phenol degradation, aromatic degradation, and xenobiotic degradation, respectively nih.gov.
The table below summarizes key enzymes and microbial genera involved in the degradation of related aminophenolic compounds.
| Enzyme System | Microbial Genus | Function in Degradation | Reference |
| Deaminase | Burkholderia | Initiates degradation by removing the amino group. | nih.gov |
| Nitroreductase | Streptococci | Reduces nitro groups to amino groups in precursor compounds. | dtic.mil |
| Phenol Monooxygenase (ppo) | Lautropia, Pandoraea | Involved in the initial stages of phenol degradation. | nih.gov |
| Cytochrome P450 (CYP) | Thiobacillus, Ignavibacterium | Participates in the degradation of xenobiotic compounds. | nih.gov |
| N-acetyltransferase | Pseudomonas | Detoxifies aminophenols through acetylation. | nih.gov |
The hydrolytic stability of 2-Amino-4-ethylphenol hydrochloride is an important factor in its environmental persistence. As a salt of a weak base (the amino group) and a strong acid (hydrochloric acid), it will dissociate in aqueous solution. The stability of the parent compound, an N-substituted anilide, is influenced by pH. Hydrolysis is typically catalyzed by both hydrogen (acidic conditions) and hydroxyl (basic conditions) ions sci-hub.se.
In environmental waters, the pH will dictate the equilibrium between the protonated amine (more water-soluble) and the free amine. The hydrolysis of the amide linkage in related compounds like N-acetyl-p-aminophenol (paracetamol) leads to the formation of p-aminophenol, indicating that this is a potential degradation pathway sci-hub.senih.gov. The rate of hydrolysis is dependent on temperature and pH, with the energy of activation for the hydrolysis of similar compounds calculated to be around 17.5 Kcal/mole sci-hub.se. Therefore, under different environmental pH conditions, the compound may exhibit varying degrees of hydrolytic degradation.
Research on Environmental Research Methodologies for Related Compounds
To understand the environmental fate of compounds like this compound, researchers employ various methodologies, including microcosm studies and advanced analytical techniques to identify breakdown products.
Microcosm studies are controlled laboratory experiments that simulate natural environmental systems, such as ponds, rivers, or soil environments. These studies are essential for observing the degradation of chemicals under realistic conditions.
For related phenolic compounds, such as bisphenols and chlorophenols, researchers have used water-sediment microcosms to investigate microbial degradation nih.govnih.gov. These studies have demonstrated that indigenous microflora play a key role in the removal of these compounds. In some cases, bioaugmentation, the introduction of specific microbial consortia, has been used to enhance the degradation rate nih.gov. The half-life of herbicides like 2,4-D in soil and water is often determined using such microcosm setups, which show that persistence can be significantly affected by factors like temperature, moisture, and the presence of appropriate microbial communities juniperpublishers.com. These methodologies allow for the study of degradation kinetics and the identification of transformation products in a controlled yet environmentally relevant setting.
Identifying the transient and stable byproducts of degradation is crucial for elucidating the complete degradation pathway and assessing the potential toxicity of intermediates. A variety of sophisticated analytical methods are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with ultraviolet (UV) or amperometric detection, for the separation and quantification of aminophenols and their degradation products mfd.org.mkresearchgate.netthaiscience.info. The development of specific HPLC methods allows for the simultaneous determination of the parent compound and its impurities or byproducts mfd.org.mk.
Other advanced analytical techniques used for the detection of phenolic compounds and their metabolites include:
Capillary and Microchip Electrophoresis: These methods offer rapid analysis times, high efficiency, and low reagent consumption for separating compounds like p-aminophenol from its parent molecule nih.gov.
Spectrophotometry: UV-Vis spectrophotometry, sometimes involving chemical derivatization to produce a colored complex, can be used for quantification researchgate.netnih.gov.
Surface-Enhanced Raman Scattering (SERS): This is a highly sensitive technique used for the quantification of trace amounts of impurities like 4-aminophenol (B1666318) in pharmaceutical formulations researchgate.net.
The table below provides an overview of analytical methods used for related aminophenolic compounds.
| Analytical Method | Detection Principle | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | UV, Amperometric, or Mass Spectrometry Detection | Separation and quantification of parent compound and degradation products. | mfd.org.mkresearchgate.netthaiscience.info |
| Capillary Electrophoresis (CE) | Contactless Conductivity Detection | Fast separation of parent compound from its hydrolytic products. | nih.gov |
| UV-Vis Spectrophotometry | Light absorbance after chemical derivatization. | Quantification of specific degradation products like p-aminophenol. | researchgate.net |
| Surface-Enhanced Raman Scattering (SERS) | Raman signal enhancement on a silver nanoparticle substrate. | Trace-level quantification of impurities. | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass analysis. | Identification and confirmation of unknown degradation byproducts. | nih.gov |
Future Research Directions and Interdisciplinary Perspectives
Innovations in Sustainable Synthesis and Catalysis for 2-Amino-4-ethylphenol (B1269030) Hydrochloride
The chemical industry's shift towards green and sustainable practices is influencing the synthesis of specialty chemicals like 2-Amino-4-ethylphenol hydrochloride. Future research is focused on developing environmentally benign and economically viable production methods that minimize waste and energy consumption.
A primary area of innovation involves the use of water as a solvent, which offers a green alternative to volatile organic compounds. Research into the synthesis of related compounds, such as 2-aminobenzoxazoles from 2-aminophenols, has demonstrated that water can significantly accelerate reaction rates, providing an efficient and environmentally friendly approach. rsc.org This methodology presents a promising avenue for the synthesis of this compound.
Catalysis is another critical frontier. The development of novel catalytic systems is essential for improving reaction efficiency and selectivity. For instance, studies on the synthesis of phenol (B47542) derivatives from renewable biobased furanic compounds using catalysts like ZnCl₂ have shown high yields under moderate conditions. rsc.org Similarly, copper-catalyzed cascade reactions have been developed to efficiently produce meta-aminophenol derivatives, tolerating a variety of functional groups. mdpi.com Future research could adapt these catalytic strategies for the large-scale production of this compound, potentially from renewable feedstocks. rsc.org A patent for a related compound, 2-amino-4-(ethylsulfonyl) phenol, outlines a synthesis route involving the reduction of a nitrophenol intermediate, suggesting that innovations in reduction catalysis could also be highly impactful. google.com
Table 1: Comparison of Synthetic Approaches for Aminophenol Derivatives
| Feature | Traditional Synthesis | Sustainable/Catalytic Innovations |
|---|---|---|
| Solvent | Volatile Organic Compounds (VOCs) | Water, reduced solvent usage rsc.org |
| Catalyst | Stoichiometric reagents, harsh acids/bases | Heterogeneous catalysts, metal catalysts (e.g., Cu, ZnCl₂) rsc.orgmdpi.com |
| Feedstock | Fossil fuel-based (e.g., benzene) rsc.org | Biobased sources (e.g., lignin, furanics) rsc.org |
| Conditions | High temperature and pressure | Milder reaction conditions, lower energy input google.com |
| Efficiency | Often lower yields, more side products | High yields, improved selectivity rsc.orgmdpi.com |
| Environmental Impact | Significant waste generation | Reduced waste, recyclable catalysts, environmentally benign rsc.orggoogle.com |
Advanced Mechanistic Understanding through In Situ Spectroscopy and Real-Time Analysis
A profound understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time monitoring of chemical reactions are becoming indispensable tools for researchers.
In situ spectroscopy, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, enables the direct observation of reactive intermediates and the tracking of reactant consumption and product formation as the reaction progresses. nih.govmdpi.com For example, research on other aminophenol derivatives has utilized FTIR to identify characteristic stretching and bending bands of functional groups like ν(O–H), ν(N–H), and ν(C–N), confirming structural transformations. nih.gov
Table 2: In Situ Techniques for Mechanistic Analysis
| Spectroscopic Technique | Information Gained | Relevance to this compound Synthesis |
|---|---|---|
| FTIR Spectroscopy | Real-time tracking of functional group transformations (e.g., nitro to amino group reduction). nih.gov | Monitoring the key reduction step in synthesis and identifying intermediates. |
| NMR Spectroscopy | Structural elucidation of intermediates and products, reaction kinetics. nih.govspecialchem.com | Providing detailed mechanistic insights and enabling AI-driven optimization. specialchem.com |
| UV-Visible Spectroscopy | Monitoring reaction kinetics, studying electronic transitions and molecular interactions. mdpi.comnih.gov | Determining reaction rates and understanding the formation of colored byproducts. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state analysis of catalytic surfaces or materials. mdpi.com | Characterizing catalyst states during the reaction to understand deactivation or activation mechanisms. |
Exploration of Novel Functional Materials Derived from this compound
The unique bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it an attractive building block for novel functional materials. wikipedia.org Research is expanding beyond its traditional use as an intermediate to explore its potential in advanced material science. ontosight.ai
One promising area is the development of advanced polymers. Aminophenols can be polymerized to form materials with interesting properties. For example, the polymerization of aminophenols using techniques like dielectric barrier discharge plasma can produce conductive polymer films in situ. mdpi.com Furthermore, p-aminophenol has been used as a monomer to create wholly aromatic poly(imide-ester)s, a class of high-performance polymers. acs.org By extension, this compound could be used to synthesize new polymers with tailored thermal, mechanical, and electronic properties.
Another exciting frontier is the creation of metal-organic frameworks (MOFs). A novel two-dimensional copper p-aminophenol MOF has been synthesized and shown to have a layered, graphite-like structure. mdpi.com Such materials derived from this compound could exhibit unique catalytic, adsorbent, or tribological properties. The modification of natural phenols to enhance their inherent properties is a well-established strategy, suggesting that derivatives of this compound could be precursors to a wide range of functional materials, from cosmetic ingredients to components of drug delivery systems. researchgate.netnih.gov
Table 3: Potential Functional Materials from this compound
| Material Class | Potential Properties/Functionality | Example Application Areas |
|---|---|---|
| Conductive Polymers | Electrical conductivity, electrochemical activity. mdpi.com | Antistatic coatings, sensors, organic electronics. mdpi.com |
| High-Performance Polymers (e.g., Polyimides) | Thermal stability, chemical resistance, mechanical strength. acs.org | Aerospace components, high-temperature adhesives, electronics. |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, catalytic activity. mdpi.com | Gas storage, chemical separation, catalysis. |
| Functionalized Phenolic Resins | Antioxidant, antimicrobial, enhanced binding properties. researchgate.net | Advanced composites, coatings, specialty adhesives. |
| Polymer-Drug Conjugates | Controlled release, targeted delivery. researchgate.net | Pharmaceutical formulations, biomedical devices. |
Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Research
In the context of this compound, AI can be applied across the research lifecycle:
Predictive Chemistry: ML algorithms can predict the physicochemical properties and potential bioactivities of novel derivatives based on their molecular structure. revvitysignals.com This allows researchers to prioritize the synthesis of compounds with the highest potential for specific applications.
Synthesis Planning: AI tools can perform retrosynthesis analysis, identifying novel and efficient synthetic routes that may not be apparent through conventional methods. chemicalmarket.net These systems can suggest optimal reaction conditions, including catalysts and solvents, to maximize yield and sustainability. revvitysignals.com
Process Optimization and Automation: When integrated with robotic lab systems, AI can automate the execution and analysis of experiments. specialchem.comtechnologynetworks.com By analyzing real-time data, the AI can adjust parameters on the fly to find the best reaction conditions, leading to a more than 50% reduction in the time needed to identify optimal chemical compositions. worldpharmatoday.com This synergy between AI and automation has been shown to double the average yield in complex reactions. technologynetworks.com
Table 4: Applications of AI/ML in Chemical Research for this compound
| Application Area | AI/ML Tool/Technique | Research Goal |
|---|---|---|
| Molecule Design | Predictive modeling, generative models | Design novel derivatives with desired properties (e.g., higher reactivity, specific biological activity). worldpharmatoday.com |
| Synthesis Route Prediction | Retrosynthesis algorithms | Discover more efficient, sustainable, and cost-effective manufacturing processes. chemicalmarket.net |
| Reaction Optimization | Machine learning algorithms integrated with automated reactors | Rapidly determine optimal temperature, pressure, and catalyst concentrations for maximum yield. specialchem.comrevvitysignals.com |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Forecast the performance of new materials (e.g., polymers, MOFs) derived from the compound. researchgate.net |
| Process Control | Real-time data analysis, predictive maintenance | Improve the consistency, reliability, and safety of large-scale industrial production. worldpharmatoday.comchemicalmarket.net |
Q & A
Q. What are the recommended methods for synthesizing 2-amino-4-ethylphenol hydrochloride with high purity?
Synthesis typically involves alkylation or condensation reactions. For example, ethylation of 2-amino-4-hydroxyphenol using ethyl halides in acidic media can yield the target compound. Purification via recrystallization in ethanol or methanol is critical to remove unreacted intermediates . Optimization of reaction conditions (e.g., temperature, pH) is necessary to minimize byproducts like dimerized species or oxidation derivatives.
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
- HPLC-MS for purity assessment and detection of trace impurities (e.g., residual solvents or degradation products) .
- Melting point analysis (reported range: 260–262°C) to validate crystallinity .
- Elemental analysis (C, H, N, Cl) to verify stoichiometric consistency with the molecular formula (C₈H₁₂ClNO) .
Q. How should this compound be stored to ensure long-term stability?
Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. The compound is hygroscopic and prone to oxidation; desiccants like silica gel should be used to mitigate moisture uptake. Avoid exposure to strong acids/bases, as these can hydrolyze the amine-hydrochloride bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?
Discrepancies often arise from differences in synthesis routes or storage conditions. For example:
- Solubility variations in polar solvents (e.g., water vs. DMSO) may reflect residual salts or impurities. Use standardized purification protocols and validate results via multiple techniques (e.g., Karl Fischer titration for moisture content) .
- Stability studies under accelerated degradation conditions (40°C/75% RH for 4 weeks) can identify key degradation pathways (e.g., oxidative deamination) .
Q. What experimental strategies are effective for studying degradation pathways of this compound?
- Forced degradation studies : Expose the compound to UV light, heat, or oxidative agents (e.g., H₂O₂) and monitor changes via LC-MS. Primary degradation products often include quinone derivatives or de-ethylated analogs .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .
Q. How can analytical methods for quantifying this compound in complex matrices be validated?
Method validation should include:
- Linearity : Calibration curves (1–100 µg/mL) with R² ≥ 0.995.
- Accuracy/Precision : Spike-recovery tests (90–110%) and inter-day RSD < 2% .
- Specificity : Demonstrate resolution from structurally similar compounds (e.g., 2-amino-4-chlorophenol) using gradient HPLC .
Key Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) to minimize over-alkylation.
- Contradiction Mitigation : Cross-validate spectral data with computational tools (e.g., DFT simulations for NMR chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
